(Z)-3-(5-bromofuran-2-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(5-bromofuran-2-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications.
Scientific Research Applications
Fungicidal Activity
- Researchers have synthesized derivatives of thiazolylacrylonitriles, similar to the compound , and found them to exhibit considerable fungicidal activity. Notably, they showed effectiveness against Colletotrichum gossypii, with growth inhibition rates above 50% for some compounds at certain concentrations (Shen De-long, 2010).
Photoluminescence Characteristics
- Another study focused on the synthesis and analysis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, showing that these compounds emit green fluorescence in solid state and solution under UV irradiation. This implies potential applications in materials science, particularly in the development of fluorescent materials (Zhaozhe Xu, Dian Yu, Mingxin Yu, 2012).
Anticancer Properties
- Research has also been conducted on the anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. These compounds showed moderate action against specific breast cancer cell lines, suggesting their potential as anticancer agents (Yulia Matiichuk, Y. Horak, T. Chaban, I. Chaban, V. Matiychuk, 2022).
Antioxidant Activity
- A study on 4-fluorobenzaldehyde derivatives revealed promising antioxidant activity for some compounds. This highlights the potential for these compounds in combating oxidative stress-related disorders (Ahmed O. H. El Nezhawy, M. Ramla, N. Khalifa, Mohamed M. Abdulla, 2009).
Molecular Packing and Intermolecular Interactions
- The compound's isomers have been studied for their molecular packing and intermolecular interactions, revealing insights into their emission properties and structural characteristics. Such studies are crucial for understanding the material properties of these compounds (M. Percino, Margarita Cerón, Paulina Ceballos, Guillermo Soriano-Moro, M. Castro, V. Chapela, J. Bonilla-Cruz, M. Reyes-Reyes, R. López-Sandoval, M. Siegler, 2014).
Optical and Fluorescence Properties
- Further research into 3-aryl-2-(thiazol-2-yl)acrylonitriles assembled with aryl/hetaryl rings demonstrated the tunability of color and intensity in fluorescence, indicating potential applications in photophysical studies and material sciences (Alexander K. Eltyshev, Timur H. Dzhumaniyazov, Polina O Suntsova, A. Minin, V. Pozdina, W. Dehaen, E. Benassi, N. Belskaya, 2021).
properties
IUPAC Name |
(Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrFN2OS/c17-15-6-5-13(21-15)7-11(8-19)16-20-14(9-22-16)10-1-3-12(18)4-2-10/h1-7,9H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQDNIAIVZYPS-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC=C(O3)Br)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
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